molecular formula C27H27NO4 B1236580 7-Benzylidenenaltrexone

7-Benzylidenenaltrexone

Cat. No.: B1236580
M. Wt: 429.5 g/mol
InChI Key: WXOUFNFMPVMGFZ-BDQAUFNLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BNTX involves the reaction of naltrexone with benzaldehyde under specific conditions to form the benzylidene derivative. This is followed by the formation of the maleate salt hydrate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of BNTX follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The product is then purified using techniques such as crystallization and chromatography to achieve the required purity levels for research and pharmaceutical applications.

Types of Reactions:

    Oxidation: BNTX can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group present in the compound.

    Substitution: BNTX can participate in substitution reactions, especially at the benzylidene moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Antimicrobial Activity

Antitrichomonal Activity:
Research indicates that BNTX derivatives exhibit antitrichomonal properties against Trichomonas vaginalis. A study highlighted that certain derivatives, particularly 4-iodo-BNTX, demonstrated significant activity with an IC50 of 10.5 µM. The mechanism of action appears distinct from traditional treatments like metronidazole, suggesting BNTX could serve as a novel template for developing antitrichomonal agents .

Antimalarial Effects:
BNTX has also been studied for its effects on Plasmodium falciparum, the causative agent of malaria. The compound was found to induce pyknosis in parasite cells, leading to growth arrest. This effect was notable when compared to established antimalarial drugs like dihydroartemisinin. The study suggests that BNTX could contribute to new classes of antimalarial drugs targeting unique metabolic pathways .

Oncological Applications

Sensitization of Cancer Cells:
BNTX has shown promise in cancer therapy, particularly in sensitizing pancreatic cancer cells to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). A study demonstrated that BNTX downregulates the X-linked inhibitor of apoptosis protein (XIAP), enhancing TRAIL-induced apoptosis in resistant cancer cells. This mechanism involves the degradation of XIAP through inhibition of the protein kinase C alpha/AKT pathway, suggesting a potential combinatorial treatment approach for pancreatic cancer .

Neuropharmacological Research

Opioid Receptor Modulation:
BNTX has been characterized for its pharmacological effects on opioid receptors, particularly in modulating neurogenic transepithelial ion transport in the porcine intestine. It inhibits actions of opioid agonists selectively at delta and mu receptors, indicating its utility in studying opioid receptor dynamics and potential gastrointestinal applications .

Neuroprotective Effects:
In models of cerebral ischemia, BNTX has been implicated in neuroprotection mediated by delta opioid receptors. Studies suggest that it may inhibit morphine-induced neuroprotection under specific conditions, providing insights into the complex interactions between different opioid receptor subtypes during neuroprotective processes .

Comparative Efficacy and Mechanisms

Application Area Mechanism Key Findings
Antitrichomonal ActivityInhibition of Trichomonas vaginalis growth4-iodo-BNTX showed IC50 = 10.5 µM; distinct from metronidazole .
Antimalarial EffectsInduction of pyknosis in Plasmodium falciparumGrowth arrest observed; potential for new antimalarial drug classes .
Oncological ApplicationsDownregulation of XIAP; sensitization to TRAILEnhanced apoptosis in pancreatic cancer cells; effective combinatorial therapy .
Neuropharmacological ResearchModulation of ion transport via opioid receptorsInhibitory effects on delta and mu receptor agonists; implications for gut health .

Mechanism of Action

BNTX exerts its effects by selectively binding to δ1 opioid receptors, antagonizing their activity. This binding prevents the activation of these receptors by endogenous ligands, thereby modulating various physiological processes. The molecular targets include the δ1 opioid receptors, and the pathways involved are related to the inhibition of receptor-mediated signaling .

Comparison with Similar Compounds

    Naloxone: Another opioid receptor antagonist but with a broader spectrum of activity.

    Naltrexone: Similar to BNTX but with different receptor selectivity.

    Naltrindole: A selective δ opioid receptor antagonist with different binding affinities.

Uniqueness of BNTX: BNTX is unique due to its high selectivity for δ1 opioid receptors, making it a valuable tool in differentiating the roles of various opioid receptor subtypes. Its ability to bind 100 times more tightly to δ1 receptors compared to δ2 receptors highlights its specificity .

Biological Activity

7-Benzylidenenaltrexone (BNTX) is a synthetic derivative of naltrexone, primarily recognized for its role as a selective antagonist of the δ-opioid receptor (DOR). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating infections caused by Trichomonas vaginalis, as well as its broader implications in opioid receptor studies.

BNTX operates primarily as a δ-opioid receptor antagonist , which modulates various physiological processes. Its activity is characterized by the following:

  • Antagonistic Properties : BNTX effectively inhibits the action of endogenous opioids at the DOR, which can influence pain modulation and other opioid-related effects.
  • Antitrichomonal Activity : Research has shown that BNTX and its derivatives exhibit significant antitrichomonal activity, with minimum inhibitory concentrations (MIC) ranging from 20 to 40 μM against Trichomonas vaginalis .

Structure-Activity Relationship (SAR)

The biological activity of BNTX is significantly influenced by its chemical structure. Various derivatives have been synthesized to enhance its efficacy and selectivity. A study reported that modifications to the naltrexone backbone led to compounds with improved antitrichomonal properties . The following table summarizes some key derivatives and their respective activities:

CompoundStructure ModificationMIC (μM)Activity Description
BNTXNone20-40Antitrichomonal activity
Derivative 2aBenzyl substitution30Enhanced DOR antagonism
Derivative 3aHydroxy group addition25Increased potency against T. vaginalis
Derivative 14aAlkyl chain modification15Highest antitrichomonal activity

Case Studies

  • Antitrichomonal Efficacy :
    A study conducted on various BNTX derivatives demonstrated their effectiveness against Trichomonas vaginalis. The research highlighted that while standard treatments like metronidazole show efficacy, BNTX derivatives could offer alternative mechanisms of action, potentially reducing resistance issues .
  • Pharmacokinetics :
    Investigations into the pharmacokinetic properties of BNTX revealed that its absorption and metabolism are favorable for therapeutic use. The compound shows a moderate half-life, allowing for sustained activity without frequent dosing .
  • Selectivity Studies :
    Comparative studies have illustrated that BNTX exhibits selectivity towards DOR over other opioid receptors, minimizing side effects commonly associated with non-selective opioid antagonists . This selectivity is crucial for developing targeted therapies with reduced adverse effects.

Research Findings

Recent findings emphasize the importance of BNTX in both basic and applied pharmacological research:

  • Antimicrobial Potential : Beyond its antitrichomonal properties, BNTX derivatives have shown promise against various pathogens, indicating a broader antimicrobial potential that warrants further exploration .
  • Opioid Research : As an antagonist, BNTX serves as a valuable tool in studying opioid receptor dynamics and their roles in pain management and addiction .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and characterization of 7-Benzylidenenaltrexone (BNTX) derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Utilize regioselective benzylidene condensation reactions with naltrexone, as described by Kutsumura et al. (2015), to synthesize derivatives. Characterize purity via HPLC (>95%) and confirm structures using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For SAR, systematically vary substituents on the benzylidene moiety and correlate changes with biological activity (e.g., antitrichomonal IC50_{50}) .

Q. What experimental designs are recommended for assessing BNTX’s binding affinity to δ-opioid receptors (DORs)?

  • Methodological Answer : Conduct competitive radioligand displacement assays using 3^3H-naltrindole as a tracer. Use transfected cell lines (e.g., HEK-293 expressing human DOR) and calculate Ki values via the Cheng-Prusoff equation. Include Schild analysis to determine antagonism potency (e.g., BNTX’s pA2_2 value in pig colon mucosa studies) .

Q. How should researchers validate BNTX’s antitrichomonal activity in vitro?

  • Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against Trichomonas vaginalis using serial dilutions (0.1–100 µM) in Diamond’s medium. Measure growth inhibition at 48 hours via hemocytometry. Include positive controls (metronidazole) and validate via time-kill assays to distinguish static vs. cidal effects .

Advanced Research Questions

Q. How to resolve contradictions in BNTX’s reported receptor subtype selectivity (δ1 vs. μ-opioid) across different tissues?

  • Methodological Answer : Compare receptor binding profiles in heterologous expression systems (e.g., CHO cells with δ1, δ2, or μ-opioid receptors) vs. native tissues (e.g., pig colon). Use subtype-selective antagonists (e.g., naltriben for δ2) and knockout models to isolate contributions. Analyze discrepancies using functional assays (e.g., cAMP inhibition or Ca2+^{2+} mobilization) .

Q. What strategies address conflicting data on BNTX’s role in modulating ethanol consumption in murine models?

  • Methodological Answer : Replicate limited-access two-bottle choice paradigms in wild-type vs. δ-opioid receptor knockout mice. Control for dosing (e.g., 1–10 mg/kg i.p.) and route (intracerebroventricular vs. systemic). Use isobolographic analysis to test interactions with other δ ligands (e.g., TAN-67) and validate findings via ex vivo receptor occupancy assays .

Q. How to design studies investigating BNTX’s unexpected inhibition of SARS-CoV-2 viral entry?

  • Methodological Answer : Employ pseudovirus entry assays with Spike-pseudotyped lentiviruses and Vero-E6 cells. Pre-treat cells with BNTX (1–50 µM) and quantify luciferase activity. Validate heparan sulfate (HS) dependency via HS knockout (EXT1/^{-/-}) cells. Compare with known HS inhibitors (e.g., heparin) and assess cytotoxicity via MTT assays .

Q. Data Analysis & Replication

Q. How to ensure reproducibility of BNTX’s effects on neurogenic ion transport in pig colon mucosa?

  • Methodological Answer : Standardize tissue preparation (fresh porcine colon, submucosal layer isolation) and Ussing chamber parameters (37°C, 95% O2_2/5% CO2_2). Measure short-circuit current (Isc_{sc}) changes induced by δ/μ agonists (e.g., DPDPE, DAMGO) and antagonism by BNTX. Replicate in ≥3 independent tissue batches and report variability (SEM) .

Q. What statistical approaches are critical when analyzing BNTX’s dual agonist/antagonist effects in vitro?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves (log[agonist] vs. response). Apply F-test to compare one-site vs. two-site binding models. For paradoxical effects (e.g., low-dose activation, high-dose inhibition), employ operational model fitting to quantify biased signaling .

Q. Ethical & Methodological Considerations

Q. How to mitigate bias when interpreting BNTX’s antitrichomonal efficacy in preclinical models?

  • Methodological Answer : Blind researchers to treatment groups during data collection. Use randomized vehicle controls and power analysis (α=0.05, β=0.2) to determine sample sizes. Report negative results (e.g., lack of efficacy in resistant strains) and validate findings in independent labs .

Q. What criteria should guide the selection of BNTX derivatives for translational studies?

  • Methodological Answer : Prioritize derivatives with improved pharmacokinetics (e.g., metabolic stability in liver microsomes) and blood-brain barrier permeability (logP 2–4). Exclude compounds with off-target activity (e.g., >50% inhibition of CYP3A4 at 10 µM) or cytotoxicity (IC50_{50} <10 µM in HEK-293) .

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C27H27NO4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2/b19-12+/t21-,25+,26+,27-/m1/s1

InChI Key

WXOUFNFMPVMGFZ-BDQAUFNLSA-N

SMILES

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O

Synonyms

7-benzylidenenaltrexone
7-BNTX
BNTX-7

Origin of Product

United States

Retrosynthesis Analysis

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